1-(furan-3-yl)-2-(methylamino)ethan-1-ol
Description
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring a furan ring substituted at the 3-position and a methylamino group at the β-carbon of the ethanol backbone. This structure combines the aromatic heterocyclic properties of furan with the hydrogen-bonding capabilities of the hydroxyl and secondary amine groups. The furan ring contributes to electron-rich aromatic interactions, while the methylamino group enhances solubility and facilitates interactions with biological targets through hydrogen bonding or basicity .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3 |
InChI Key |
FUUQXCXLNXMCMG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=COC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the furan ring or the amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid
Reduction Products: 1-(Furan-3-yl)-2-(methylamino)ethanol derivatives
Substitution Products: Halogenated or nitrated furan derivatives
Scientific Research Applications
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Conversely, the smaller furan ring in the target compound may enhance metabolic stability.
- Amino Group Variations: Imidazole and triazole substituents (e.g., ) confer stronger hydrogen-bonding and metal-coordinating abilities, crucial for antibacterial action. The methylamino group in the target compound offers moderate basicity, favoring blood-brain barrier penetration for CNS applications .
- Functional Group Impact : Ethoxy groups (e.g., ) increase hydrophobicity, whereas morpholine (e.g., ) enhances water solubility via tertiary amine protonation.
Physical and Spectroscopic Properties
NMR data from related compounds (Table 2) highlights structural influences:
The methylamino group in the target compound is expected to cause upfield shifts for adjacent protons compared to imidazole-containing analogs due to reduced electron withdrawal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
